molecular formula C21H16O6 B1243972 Gnetal

Gnetal

Cat. No.: B1243972
M. Wt: 364.3 g/mol
InChI Key: OQPLDSDBGSRXSC-PZJWPPBQSA-N
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Description

Gnetal is a stilbene oligomer first isolated from the stem extracts of Gnetum gnemon and G. gnemonoides (family Gnetaceae) . It belongs to a class of phenolic compounds characterized by oligomeric structures derived from stilbene monomers. Stilbenes are naturally occurring phytochemicals with a C₆–C₂–C₆ backbone, often associated with antioxidant, antimicrobial, and anti-inflammatory properties. This compound was identified alongside other stilbene derivatives, such as gnemonols A–C and gnetin E, through spectral analysis (e.g., NMR and MS), which confirmed its oligomeric nature . While its exact biological roles in the plant remain understudied, this compound is hypothesized to contribute to plant defense mechanisms against pathogens and environmental stressors .

Properties

Molecular Formula

C21H16O6

Molecular Weight

364.3 g/mol

IUPAC Name

(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C21H16O6/c22-10-11-5-17(26)20-18(6-11)27-21(12-1-3-14(23)4-2-12)19(20)13-7-15(24)9-16(25)8-13/h1-10,19,21,23-26H/t19-,21+/m0/s1

InChI Key

OQPLDSDBGSRXSC-PZJWPPBQSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)C=O)O)C4=CC(=CC(=C4)O)O)O

Synonyms

gnetal

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gnetal shares structural and functional similarities with other stilbene oligomers and flavonoids isolated from Gnetum species. Below is a comparative analysis based on chemical class, source, structural features, and reported bioactivities:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Chemical Class Source Plant Structural Features Reported Bioactivities References
This compound Stilbene oligomer G. gnemon, G. gnemonoides Oligomeric stilbene derivative Antioxidant (inferred)
Gnemonol A Stilbene trimer G. gnemon Three stilbene units linked via oxidative coupling Antimicrobial, cytotoxic
Gnetin E Stilbene dimer G. gnemon Dimeric structure with glycosylation Antioxidant, anti-inflammatory
2b-Hydroxyampelopsin F Flavonostilbene G. gnemonoides Hybrid flavonoid-stilbene structure Radical scavenging, neuroprotective
Resveratrol Monomeric stilbene Vitis vinifera (grape) Single stilbene unit Cardioprotective, anticancer N/A

Key Findings and Structural Insights

Oligomerization vs. Monomeric Forms: this compound and gnemonols (A–C) are oligomeric stilbenes, whereas resveratrol—a well-studied stilbene—is monomeric. Oligomerization enhances molecular stability and may potentiate bioactivity through increased interaction with cellular targets . Gnetin E, a dimeric stilbene, shares structural parallels with this compound but differs in glycosylation patterns, which influence solubility and bioavailability .

Source Specificity :

  • This compound and its analogs are uniquely reported in Gnetum species, unlike resveratrol, which is widespread in grapes and berries. This suggests evolutionary specialization in Gnetum for synthesizing complex stilbenes .

For example, gnetin E demonstrated radical scavenging activity comparable to ascorbic acid in vitro . The flavonostilbene 2b-hydroxyampelopsin F, isolated from G.

Structural Complexity: this compound’s spectral data suggest a unique oligomeric arrangement distinct from gnemonols, which are trimers. This structural diversity may underlie variations in bioactivity and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnetal
Reactant of Route 2
Gnetal

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